2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile
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Overview
Description
2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a piperazine ring, and a pyrimidine moiety, making it a versatile candidate for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline ring. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
The final step involves the introduction of the pyrimidine moiety. This can be achieved through a variety of methods, including the reaction of the intermediate compound with 4-methylpyrimidine-2-amine under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile stands out due to its unique combination of a quinoline core, piperazine ring, and pyrimidine moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-14-6-7-21-19(22-14)25-10-8-24(9-11-25)18-12-15(13-20)16-4-2-3-5-17(16)23-18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWOVKAYKAQLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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